![molecular formula C14H18N2O5 B5466151 4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid](/img/structure/B5466151.png)
4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid, also known as DBPC, is a chemical compound that has been widely used in scientific research. This compound is a derivative of piperazine and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid involves the inhibition of the release of dopamine and norepinephrine by binding to their respective transporters. This results in a decrease in the activity of these neurotransmitters, which can lead to a reduction in the symptoms of addiction and other neurological disorders. This compound also enhances the activity of the GABAergic system by binding to GABA receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway and the development of addiction. This compound has also been found to reduce anxiety and improve mood by enhancing the activity of the GABAergic system.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid in lab experiments is its specificity towards dopamine and norepinephrine transporters. This allows for a more targeted approach in studying the effects of these neurotransmitters. However, one limitation is that this compound may not accurately reflect the effects of these neurotransmitters in vivo, as it only inhibits their release and does not affect their synthesis or metabolism.
Future Directions
There are several future directions for the study of 4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid. One direction is to investigate its effects on other neurotransmitter systems, such as the serotonergic and cholinergic systems. Another direction is to study its potential therapeutic applications in the treatment of addiction and other neurological disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo.
Synthesis Methods
The synthesis of 4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid involves the reaction of piperazine with 3,4-dimethoxybenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have an inhibitory effect on the release of dopamine and norepinephrine, which are neurotransmitters that play a role in the development of addiction and other neurological disorders. This compound has also been used in the study of the GABAergic system, which is involved in the regulation of anxiety and mood.
properties
IUPAC Name |
4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-11-4-3-9(7-12(11)21-2)13(17)16-6-5-15-10(8-16)14(18)19/h3-4,7,10,15H,5-6,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDKAKGMTJCWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCNC(C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.